molecular formula C10H8ClN3O4S B5556266 N-(3-chlorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

N-(3-chlorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B5556266
M. Wt: 301.71 g/mol
InChI Key: XBWGRPYEUUDFDU-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and a dihydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyrimidine Ring: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the dihydropyrimidine ring with a chlorophenyl group, often using a chlorophenyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(3-chlorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), allowing it to interfere with the synthesis of folic acid in microorganisms, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
  • N-(4-chlorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
  • N-(3-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Uniqueness

N-(3-chlorophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is unique due to the specific positioning of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The presence of the hydroxy group and the sulfonamide moiety also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-chlorophenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O4S/c11-6-2-1-3-7(4-6)14-19(17,18)8-5-12-10(16)13-9(8)15/h1-5,14H,(H2,12,13,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWGRPYEUUDFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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